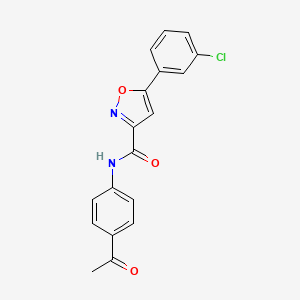

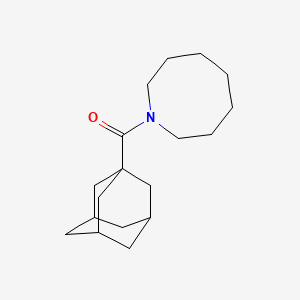

![molecular formula C23H20N2O5S B4558250 4-[(4-nitrophenyl)thio]benzyl 4-anilino-4-oxobutanoate](/img/structure/B4558250.png)

4-[(4-nitrophenyl)thio]benzyl 4-anilino-4-oxobutanoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to “4-[(4-nitrophenyl)thio]benzyl 4-anilino-4-oxobutanoate” involves complex organic reactions. For instance, the synthesis of [1]Benzothieno[2,3-b]quinolines showcases the type of transition-metal-free annulation reactions that might be applicable to the synthesis of our compound of interest, involving reactions of nitroarene derivatives under specific conditions (Nowacki & Wojciechowski, 2017).

Molecular Structure Analysis

The molecular structure of compounds closely related to “4-[(4-nitrophenyl)thio]benzyl 4-anilino-4-oxobutanoate” has been studied using various techniques. The crystal structure of 4-acetoxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one provides insight into the conformation and crystal packing that may be relevant for understanding the structural aspects of the compound (Analytical Sciences: X-ray Structure Analysis Online, 2007).

Chemical Reactions and Properties

The reactivity of nitroarene compounds, including those similar to the nitrophenyl group in “4-[(4-nitrophenyl)thio]benzyl 4-anilino-4-oxobutanoate,” has been extensively studied. For example, nucleophilic substitution reactions of thiophenyl 4-nitrobenzoates with pyridines in acetonitrile explore the kinetics and mechanisms of reactions that could be relevant for understanding the chemical behavior of our compound (Koh, Han, & Lee, 1999).

Physical Properties Analysis

The physical properties of related compounds provide a foundation for understanding the behavior of “4-[(4-nitrophenyl)thio]benzyl 4-anilino-4-oxobutanoate” under various conditions. The study on the crystal growth and characterization of 4-nitro-4'-methoxy benzylidene aniline (NMOBA) can offer insights into the solubility, crystal formation, and thermal properties which are crucial for the application and storage of the compound of interest (Azariah et al., 2004).

Chemical Properties Analysis

Understanding the chemical properties of “4-[(4-nitrophenyl)thio]benzyl 4-anilino-4-oxobutanoate” involves studying its reactivity, stability, and interactions with other molecules. The research on the enzymatic reduction of O,O-(4-nitrophenyl) phosphorothioate and related compounds gives valuable information on the reduction processes that nitro groups can undergo, shedding light on potential pathways for chemical modification and activation of our compound (Hitchcock & Murphy, 1967).

Applications De Recherche Scientifique

Fluorescent Dye Chemistry

One of the notable applications of compounds similar to 4-[(4-nitrophenyl)thio]benzyl 4-anilino-4-oxobutanoate is in the development of fluorescent dyes. For example, Boranil fluorophores, which bear nitro-phenyl groups, have been selectively reduced and converted to various derivatives, including amide, imine, urea, and thiourea, to produce fluorescent dyes. Such compounds have been used in model labeling experiments with Bovine Serum Albumin (BSA), exhibiting strong luminescence in biological settings (Frath et al., 2012).

Catalysis and Reaction Mechanisms

The compound and its analogs have also found applications in elucidating reaction mechanisms and catalysis. Studies involving nitrobenzene reduction to aniline over platinum catalysts have provided insights into the mechanisms at atomic and molecular levels, highlighting the role of such compounds in understanding fundamental processes in chemistry (Sheng et al., 2016).

Polymer Science

Furthermore, these compounds play a role in the development of novel materials, such as in the synthesis of azo polymers for reversible optical storage. The incorporation of nitrophenyl derivatives into polymers has led to materials with significant photoinduced birefringence, showcasing the utility of such compounds in creating advanced optical materials (Meng et al., 1996).

Propriétés

IUPAC Name |

[4-(4-nitrophenyl)sulfanylphenyl]methyl 4-anilino-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5S/c26-22(24-18-4-2-1-3-5-18)14-15-23(27)30-16-17-6-10-20(11-7-17)31-21-12-8-19(9-13-21)25(28)29/h1-13H,14-16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTSNKRNKWSNIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC(=O)OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

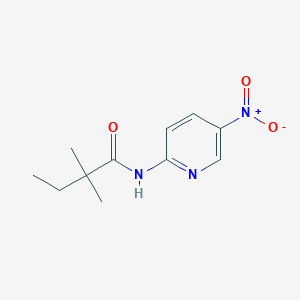

![N-cyclooctyl-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4558174.png)

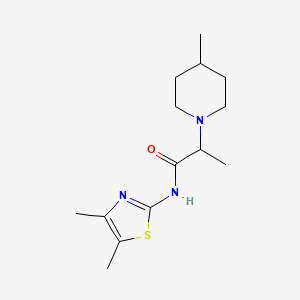

![3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4558182.png)

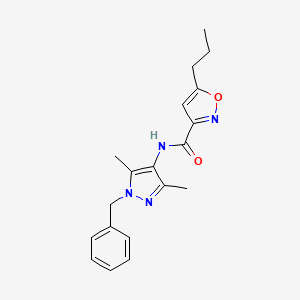

![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4558189.png)

![N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B4558196.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4558211.png)

![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-furamide](/img/structure/B4558242.png)

![2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4558245.png)